

Spectroscopic Profile of Hydroxycitronellal Dimethyl Acetal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

Cat. No.: B087012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hydroxycitronellal Dimethyl Acetal** (CAS No. 141-92-4), a key fragrance and flavor ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for **Hydroxycitronellal Dimethyl Acetal** is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **Hydroxycitronellal Dimethyl Acetal** exhibits characteristic signals corresponding to its aliphatic and acetal protons. While a fully assigned high-resolution spectrum with coupling constants is not publicly available, key chemical shifts have been reported in the literature.[1]

Chemical Shift (ppm)	Multiplicity	Tentative Assignment
~4.19	Multiplet	Methine proton (-CH(OCH ₃) ₂)
~3.58	Singlet	Hydroxyl proton (-OH)
~3.50	Singlet	Methyl protons of the dimethyl acetal (-OCH ₃)
0.8 - 2.0	Multiplets	Methylene and methyl protons of the alkyl chain

¹³C NMR (Carbon-13 NMR): Public databases indicate the availability of ¹³C NMR data for **Hydroxycitronellal Dimethyl Acetal**, though a detailed peak list with assignments is not readily accessible.^[1] Based on the structure, characteristic chemical shifts for the acetal carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons are expected.

Infrared (IR) Spectroscopy

The FTIR spectrum of **Hydroxycitronellal Dimethyl Acetal** is characterized by absorptions corresponding to its hydroxyl and acetal functional groups, as well as the hydrocarbon backbone. The data presented is based on general frequencies for these functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
2960 - 2850	Strong	C-H stretch (aliphatic)
1470 - 1450	Medium	C-H bend (aliphatic)
1220 - 1100	Strong	C-O stretch (acetal)
1100 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Hydroxycitronellal Dimethyl Acetal** shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 218 is expected to be

of low abundance or absent. The most prominent peaks in the mass spectrum are listed below.

[1]

m/z	Relative Intensity (%)	Tentative Fragment Assignment
75	99.99	$[\text{CH}(\text{OCH}_3)_2]^+$
85	59.08	$[\text{C}_6\text{H}_{13}]^+$ or loss of the acetal group and subsequent fragmentation
59	31.91	$[\text{C}_3\text{H}_7\text{O}]^+$ or loss of a methyl group from the m/z 75 fragment
43	29.66	$[\text{C}_3\text{H}_7]^+$ (isopropyl cation)
55	16.24	$[\text{C}_4\text{H}_7]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fragrance and flavor compounds.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of neat **Hydroxycitronellal Dimethyl Acetal** is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is thoroughly mixed to ensure homogeneity.
- The sample is then transferred to a 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64 (signal-to-noise dependent).
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

- A small drop of neat **Hydroxycitronellal Dimethyl Acetal** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (FTIR-ATR):

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Spectral Range: 4000-400 cm^{-1} .

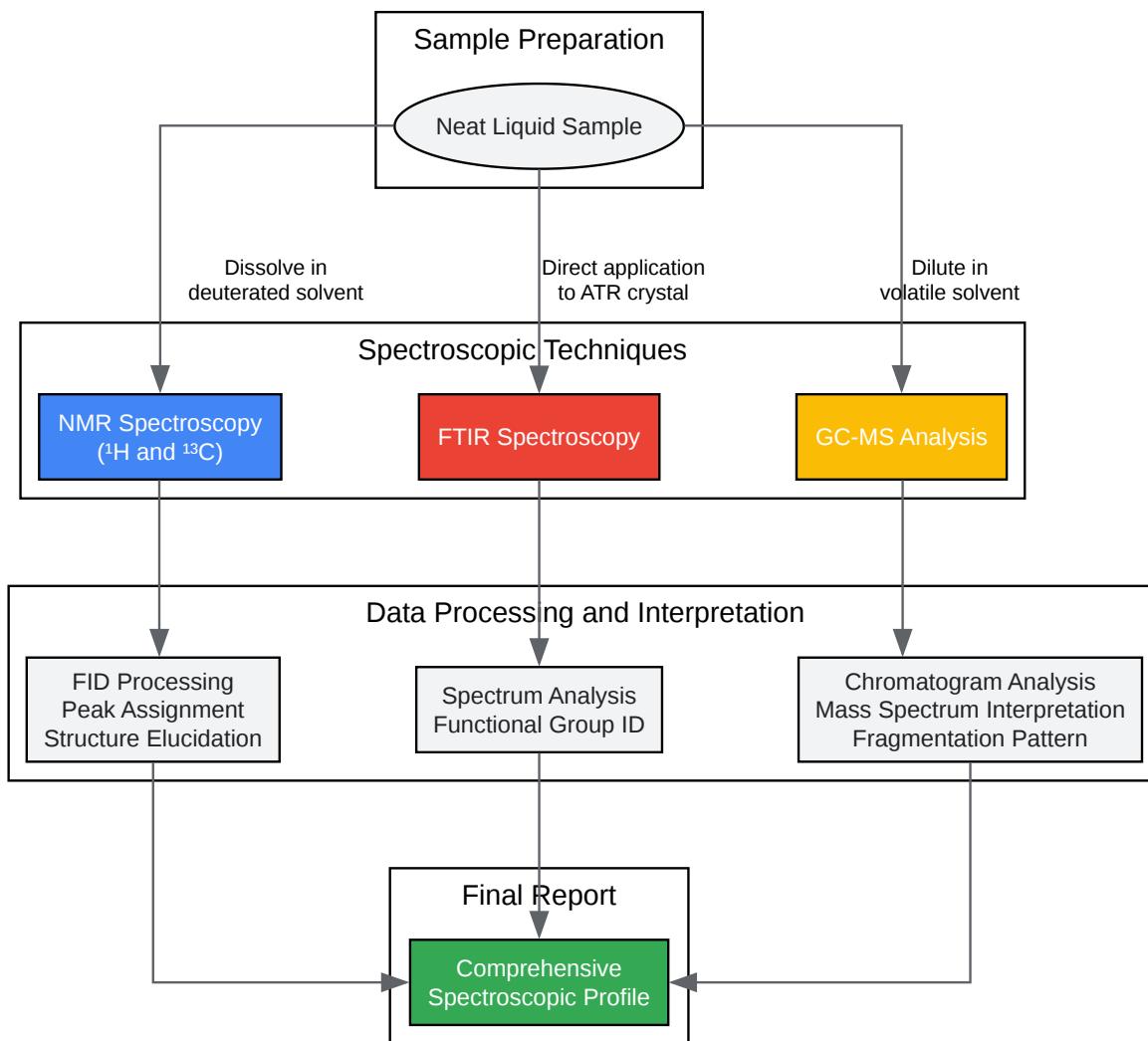
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **Hydroxycitronellal Dimethyl Acetal** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry):


- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries for identification and the fragmentation pattern is analyzed.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample such as **Hydroxycitronellal Dimethyl Acetal**.

Workflow for Spectroscopic Analysis of Hydroxycitronellal Dimethyl Acetal

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxycitronellal dimethyl acetal | C12H26O3 | CID 8863 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Hydroxycitronellal Dimethyl Acetal: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087012#spectroscopic-data-of-hydroxycitronellal-dimethyl-acetal-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com